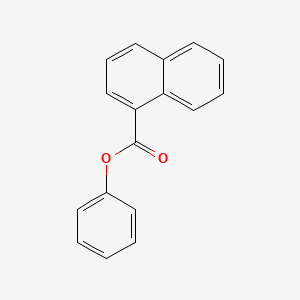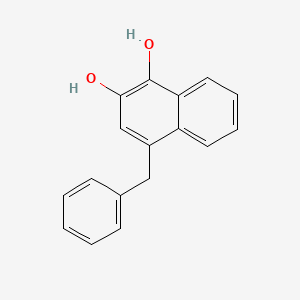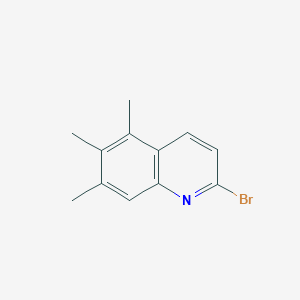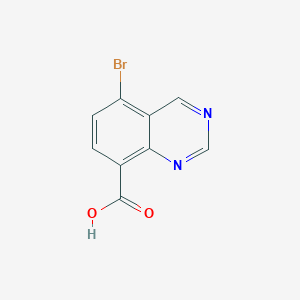![molecular formula C14H20O2Si B11863424 5-[Dimethyl(phenyl)silyl]-3-methyloxan-2-one CAS No. 918422-60-3](/img/structure/B11863424.png)
5-[Dimethyl(phenyl)silyl]-3-methyloxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dimethyl(phenyl)silyl)-3-methyltetrahydro-2H-pyran-2-one is a unique organosilicon compound that has garnered interest due to its potential applications in various fields, including organic synthesis and materials science. The compound features a tetrahydropyran ring substituted with a dimethyl(phenyl)silyl group and a methyl group, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethyl(phenyl)silyl)-3-methyltetrahydro-2H-pyran-2-one typically involves the reaction of a suitable tetrahydropyran derivative with dimethyl(phenyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Tetrahydropyran derivative+Dimethyl(phenyl)silyl chlorideBase5-(Dimethyl(phenyl)silyl)-3-methyltetrahydro-2H-pyran-2-one
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(Dimethyl(phenyl)silyl)-3-methyltetrahydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The carbonyl group in the tetrahydropyran ring can be reduced to form alcohols.
Substitution: The silyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various substituted tetrahydropyran derivatives.
Scientific Research Applications
5-(Dimethyl(phenyl)silyl)-3-methyltetrahydro-2H-pyran-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of silicon-based bioactive molecules.
Industry: Used in the production of advanced materials such as silicone-based coatings and adhesives.
Mechanism of Action
The mechanism of action of 5-(Dimethyl(phenyl)silyl)-3-methyltetrahydro-2H-pyran-2-one involves its ability to participate in various chemical reactions due to the presence of the silyl and carbonyl groups. The silyl group can stabilize transition states and intermediates, facilitating reactions such as nucleophilic substitution and oxidation. The compound’s molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Dimethyl(phenyl)silyl chloride: A precursor used in the synthesis of 5-(Dimethyl(phenyl)silyl)-3-methyltetrahydro-2H-pyran-2-one.
Tetrahydropyran derivatives: Compounds with similar ring structures but different substituents.
Uniqueness: 5-(Dimethyl(phenyl)silyl)-3-methyltetrahydro-2H-pyran-2-one is unique due to the combination of the silyl and tetrahydropyran moieties, which confer distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and materials science.
Properties
CAS No. |
918422-60-3 |
|---|---|
Molecular Formula |
C14H20O2Si |
Molecular Weight |
248.39 g/mol |
IUPAC Name |
5-[dimethyl(phenyl)silyl]-3-methyloxan-2-one |
InChI |
InChI=1S/C14H20O2Si/c1-11-9-13(10-16-14(11)15)17(2,3)12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3 |
InChI Key |
WOCLMXRESAOYMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(COC1=O)[Si](C)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Bromo-7-chloro-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11863365.png)




![1-(2,5-Dimethylphenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11863397.png)




